2-((3-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
CAS No.: 1793859-61-6
Cat. No.: VC7613678
Molecular Formula: C26H20FN3OS
Molecular Weight: 441.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1793859-61-6 |
|---|---|
| Molecular Formula | C26H20FN3OS |
| Molecular Weight | 441.52 |
| IUPAC Name | 2-[(3-fluorophenyl)methylsulfanyl]-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C26H20FN3OS/c1-17-8-5-6-13-22(17)30-25(31)24-23(21(15-28-24)19-10-3-2-4-11-19)29-26(30)32-16-18-9-7-12-20(27)14-18/h2-15,28H,16H2,1H3 |
| Standard InChI Key | DPMFRHYTUWGMQV-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)F |
Introduction
2-((3-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic molecule belonging to the class of pyrrolo[3,2-d]pyrimidines. These compounds are recognized for their diverse biological activities, including potential applications in medicinal chemistry, particularly as inhibitors of specific kinases involved in cancer progression and other diseases.
Key Features:
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Molecular Formula: C26H20FN3OS
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Molecular Weight: Not specified for this exact compound, but similar compounds have a molecular weight around 441.5 g/mol .
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Biological Activity: Potential anticancer and anti-inflammatory properties due to its structural configuration.
Synthesis of 2-((3-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include various organic chemistry techniques that require precise control over reaction conditions such as temperature, solvents, and catalysts to optimize yield and purity.
Synthesis Steps:
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Starting Materials: Typically involve commercially available aromatic compounds and heterocyclic precursors.
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Reaction Conditions: Specific conditions like temperature, solvent choice, and catalysts are crucial for successful synthesis.
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Purification Methods: Techniques such as recrystallization or chromatography are used to purify the final product.
Biological Activity and Potential Applications
The biological activity of 2-((3-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is primarily associated with its interaction with specific biological targets. Compounds in this class are known for their potential as kinase inhibitors, which could be beneficial in treating diseases like cancer.
Potential Applications:
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Cancer Treatment: Inhibiting kinases involved in cancer progression.
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Anti-inflammatory Agents: Potential use due to structural similarity with known anti-inflammatory compounds.
Research Findings and Future Directions
Research on 2-((3-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is ongoing, with a focus on optimizing its synthesis and exploring its therapeutic potential. Further studies are needed to fully elucidate its mechanism of action and to assess its efficacy in clinical settings.
Future Research Directions:
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Optimization of Synthesis: Improving yield and purity through refined reaction conditions.
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Biological Evaluation: In-depth studies on its interaction with biological targets and potential therapeutic applications.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity.
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